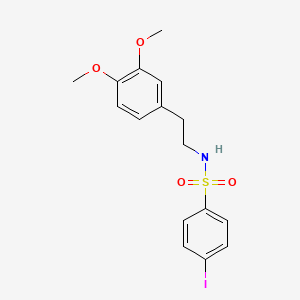

(2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

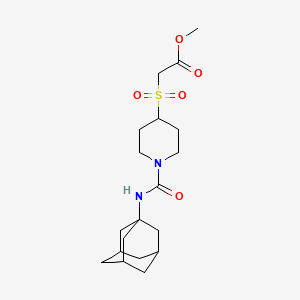

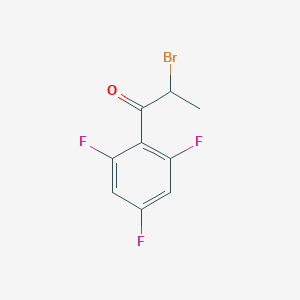

“(2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine” is a chemical compound . It is related to 3,4-Dimethoxyphenethylamine, which is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Molecular Structure Analysis

The molecular formula of this compound is C16H18INO4S . It is related to 3,4-Dimethoxyphenethylamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 447.29 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

Aminolysis and Reactivity

The study by Um, Han, and Shin (2009) examines the kinetics of aminolysis in substituted phenyl diphenylphosphinates, highlighting the effects of amine nature on reactivity and transition-state structures. This research provides insights into the concerted mechanism of aminolysis, which could be relevant for understanding the reactivity of (2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine with primary amines under similar conditions (Um et al., 2009).

Photoredox Catalysis

Ociepa, Turkowska, and Gryko (2018) demonstrated the application of redox-activated primary amine derivatives in C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation using metal-free photoredox catalysis. This method emphasizes the versatility of amines in facilitating complex molecular transformations, which could be extended to the study and application of (2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine (Ociepa et al., 2018).

Helicity Induction in Polymers

Research by Onouchi et al. (2004) on poly(phenylacetylene)s bearing phosphonic acid pendants interacting with chiral amines in dimethyl sulfoxide (DMSO) shows the potential for inducing helical structures in polymers through noncovalent acid-base interactions. This finding suggests a pathway for developing materials with tailored optical properties using (2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine as a structural component (Onouchi et al., 2004).

Antimicrobial Activity

Prasad et al. (2017) explored the synthesis of novel 2-aminothiophene derivatives, highlighting their significant antimicrobial properties. While not directly related, this research underscores the importance of amine-functionalized compounds in developing new antimicrobial agents, potentially guiding future studies on (2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine (Prasad et al., 2017).

Fluorescent Molecular Probes

The development of fluorescent solvatochromic dyes by Diwu et al. (1997) utilizing dimethylamino and sulfonyl groups indicates the potential for creating sensitive fluorescent probes for biological applications. This research could inspire the use of (2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine in designing new fluorescent markers for bioimaging and diagnostic purposes (Diwu et al., 1997).

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-iodobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18INO4S/c1-21-15-8-3-12(11-16(15)22-2)9-10-18-23(19,20)14-6-4-13(17)5-7-14/h3-8,11,18H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWKSCVJXHJBSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)I)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18INO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

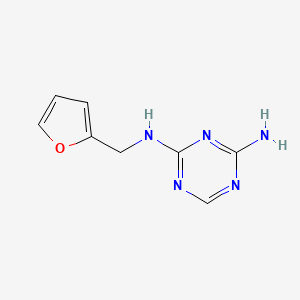

![N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2957174.png)

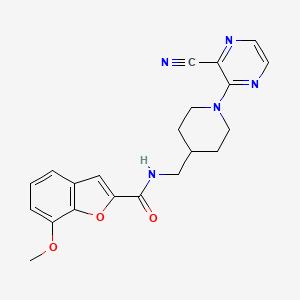

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2957176.png)

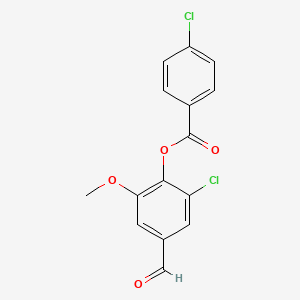

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2957180.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2957189.png)

![1-benzyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957193.png)

![4-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2957195.png)